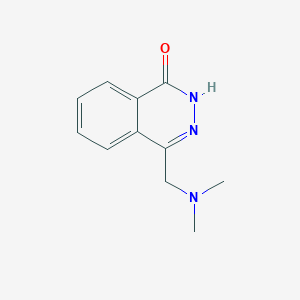![molecular formula C7H12ClN3O3 B2652999 Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride CAS No. 2503155-34-6](/img/structure/B2652999.png)
Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12ClN3O3 . It has a molecular weight of 221.64 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The InChI code for this compound is 1S/C7H11N3O3.ClH/c1-3-13-7(12)6-8-5(4(2)11)9-10-6;/h4,11H,3H2,1-2H3,(H,8,9,10);1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, esters like this compound can undergo reactions such as acid-catalyzed hydrolysis .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties would require additional experimental data.Scientific Research Applications
Synthesis and Chemical Properties Research has demonstrated innovative methods for synthesizing related compounds, highlighting their structural and chemical properties. For example, Horton et al. (1997) detailed the synthesis of a compound with a similar structural framework, emphasizing the significance of hydrogen bonding in forming infinite chains between molecules. This study contributes to understanding the chemical behavior and potential applications of Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride in creating new materials and pharmaceuticals Horton et al., 1997.
Coupling Reagents in Peptide Synthesis Jiang et al. (1998) developed a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, for use in solid-phase peptide synthesis. This reagent, characterized by high coupling efficiency and the ability to be monitored in real-time due to its lack of absorption at 302 nm, showcases the potential for Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride derivatives in facilitating peptide bond formation, which is crucial for developing therapeutic peptides and proteins Jiang et al., 1998.
Applications in Heterocyclic Compound Synthesis Further research by Syrota et al. (2019) explored the condensation of 4-(Boc-amino)-1,2,3-triazole-5-carboxylic acids with ethyl glycinate hydrochloride, leading to the selective formation of tetrahydrotriazolodiazepine diones. This study not only illustrates a method for synthesizing complex heterocycles but also suggests the potential of Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride derivatives in generating diverse molecular structures for pharmaceutical development Syrota et al., 2019.
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-3-13-7(12)6-8-5(4(2)11)9-10-6;/h4,11H,3H2,1-2H3,(H,8,9,10);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSGOJNCBFYQK-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NNC(=N1)[C@H](C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate](/img/structure/B2652916.png)


![3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652919.png)
![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)



![N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2652928.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B2652935.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)
